3-bromo-N-(3-cyanothiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

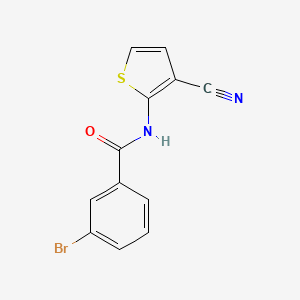

3-bromo-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound with the molecular formula C12H7BrN2OS and a molecular weight of 307.17 g/mol. This compound is characterized by the presence of a bromine atom, a cyanothiophene group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 3-cyanothiophene-2-amine.

Reaction Conditions: The reaction between 3-bromobenzoyl chloride and 3-cyanothiophene-2-amine is carried out in the presence of a base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

3-bromo-N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyanothiophene group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Applications in Chemistry

-

Building Block for Organic Synthesis :

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various substitution reactions, including nucleophilic substitutions where the bromine atom can be replaced by amines or thiols.

-

Coupling Reactions :

- It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds essential for creating complex organic architectures.

Biological Activities

The biological activities of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide have been explored in several studies, highlighting its potential in medicinal chemistry.

-

Antimicrobial Properties :

- In vitro studies have demonstrated significant antimicrobial activity against various microbial strains. For instance:

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida glabrata 16 µg/mL Candida krusei 32 µg/mL -

Antioxidant Activity :

- The compound exhibits moderate antioxidant properties, comparable to known antioxidants like ascorbic acid. It has been shown to inhibit free radical-induced lipid oxidation, which is crucial for preventing oxidative stress-related diseases.

Therapeutic Potential

The unique structural features and biological activities of this compound position it as a promising candidate for drug development:

-

Cancer Research :

- Preliminary studies indicate potential anticancer properties due to its ability to interact with cellular targets involved in cancer pathways. Molecular docking studies suggest effective binding to proteins associated with oxidative stress response.

-

Neurological Disorders :

- Given its biological activity profile, there is potential for exploring this compound's effects on neurological disorders through mechanisms involving oxidative stress modulation.

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyanothiophene group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

3-bromo-N-(3-cyanothiophen-2-yl)benzamide can be compared with other similar compounds, such as:

3-bromo-N-(2-cyanophenyl)benzamide: This compound has a similar structure but with a different position of the cyanogroup.

3-bromo-N-(3-cyanophenyl)benzamide: This compound has a similar structure but with a different heterocyclic group.

3-bromo-N-(3-cyanothiophen-3-yl)benzamide: This compound has a similar structure but with a different position of the bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .

Actividad Biológica

3-Bromo-N-(3-cyanothiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 2-amino-3-cyanothiophene under standard condensation conditions. The reaction yields the target compound in good yields, confirmed through various spectroscopic methods including IR and NMR.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies utilizing the microdilution method showed effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida glabrata | 16 µg/mL |

| Candida krusei | 32 µg/mL |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the ABTS assay, yielding moderate activity comparable to known antioxidants like ascorbic acid. The results indicated that the compound could inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases.

Study on Antimicrobial Properties

In a study published in the journal Molecules, researchers evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The compound was found to possess a significant inhibitory effect on microbial growth, highlighting its potential as a lead compound for developing new antimicrobial agents .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiophene derivatives, including our compound of interest. The study reported that this compound exhibited a notable capacity to scavenge free radicals and reduce oxidative stress markers in vitro .

The biological activities of this compound can be attributed to its ability to interact with cellular targets such as DNA and proteins involved in oxidative stress pathways. Molecular docking studies suggest that it may bind effectively to proteins associated with oxidative stress response, enhancing its antioxidant properties .

Propiedades

IUPAC Name |

3-bromo-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXASCOXSBZAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.